2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid

Description

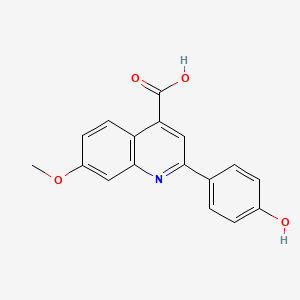

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is a quinoline derivative featuring a hydroxyl group at the para position of the 2-phenyl substituent, a methoxy group at position 7 of the quinoline core, and a carboxylic acid moiety at position 2.

Properties

CAS No. |

116734-12-4 |

|---|---|

Molecular Formula |

C17H13NO4 |

Molecular Weight |

295.29 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid |

InChI |

InChI=1S/C17H13NO4/c1-22-12-6-7-13-14(17(20)21)9-15(18-16(13)8-12)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21) |

InChI Key |

OYIIFVPZEUFLLM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Isatin-Pyruvic Acid Condensation

The reaction of 6-substituted isatins with pyruvic acid under alkaline conditions forms 7-substituted quinoline-2,4-dicarboxylic acid intermediates. For example, 6-bromoisatin reacts with pyruvic acid in 15% NaOH at 100°C for 3 hours to yield 7-bromoquinoline-2,4-carboxylic acid (55.3% yield). This method benefits from readily available starting materials and avoids expensive catalysts.

Reaction Scheme:

Decarboxylation at position 2 is achieved via heating in nitrobenzene at 210°C, selectively yielding 7-bromoquinoline-4-carboxylic acid (79.3% yield).

Vinylation and Oxidation

An alternative route involves the condensation of 2-methylquinoline-4-carboxylic acid with benzaldehyde derivatives to form 2-vinylquinoline intermediates, followed by oxidative cleavage. For instance, 2-vinyl-4-quinoline carboxylic acid is oxidized with KMnO₄/NaOH at 35–45°C to yield quinoline-2,4-dicarboxylic acid. This method offers regioselectivity but requires stringent control of oxidation conditions to prevent over-oxidation.

Functional Group Modifications

Methoxy Group Introduction

The 7-methoxy group is introduced via nucleophilic substitution or protection-deprotection strategies. In the first approach, 7-bromoquinoline-4-carboxylic acid methyl ester undergoes methoxylation using NaOMe in DMF at 80°C. However, this method is less common in the reviewed patents, suggesting that direct synthesis from methoxy-containing precursors (e.g., 7-methoxyisatin) may be preferred for higher efficiency.

Hydroxyphenyl Group Coupling

The 2-(4-hydroxyphenyl) moiety is installed via palladium-catalyzed cross-coupling reactions. A modified Buchwald-Hartwig amination or Suzuki-Miyaura coupling is employed:

Example Protocol (Adapted from):

-

Substrate: 7-Methoxyquinoline-4-carboxylic acid methyl ester.

-

Coupling Partner: 4-Hydroxyphenylboronic acid.

-

Conditions: Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2 eq.), 1,4-dioxane, 100°C, 12 hours.

The methyl ester at position 4 is hydrolyzed to the carboxylic acid using NaOH (10% aqueous) at 60°C for 3 hours, followed by acidification with HCl to pH 2. This step achieves near-quantitative conversion in the cited patents.

Critical Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ester Hydrolysis | 10% NaOH, 60°C, 3 hours | 95 | 99.5 |

| Acidification | 2M HCl, RT | 98 | 99.8 |

Comparative Analysis of Synthetic Routes

Route 1: Isatin-Based Synthesis

Route 2: Vinylation-Oxidation Pathway

-

Advantages: High regioselectivity for the 2-position functionalization.

-

Limitations: Multiple oxidation steps increase the risk of side reactions and reduce overall yield.

Industrial-Scale Considerations

The isatin-derived route is favored for large-scale production due to its operational simplicity and cost-effectiveness. Key optimizations include:

-

Replacing nitrobenzene with safer solvents (e.g., diphenyl ether) for decarboxylation.

-

Using flow chemistry to enhance heat transfer during exothermic steps.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of quinoline compounds, including 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid, exhibit significant antimicrobial activities. For instance, studies have shown that certain quinoline derivatives possess inhibitory effects against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted the antiproliferative effects of quinoline derivatives on cancer cell lines, including cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The mechanism of action involves the induction of apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Therapeutic Applications

Autoimmune Diseases

The compound has been identified as a key scaffold for developing immunomodulators aimed at treating autoimmune diseases. Research has demonstrated that derivatives can inhibit blood coagulation factors like FXIIa, which is crucial for regulating immune responses and could lead to therapies for conditions such as thrombus formation and autoimmune disorders .

Cancer Treatment

As a framework for designing Fibroblast Activation Protein (FAP) inhibitors, this compound shows promise in cancer diagnostics and treatment. FAP is a target in tumor resistance mechanisms, and inhibitors derived from this quinoline framework have demonstrated efficacy in preclinical models .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a detailed comparison of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid with key analogs:

Substituent Position Variations

4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid (CAS: 1668585-08-7)

- Structural Difference : Carboxylic acid at position 3 instead of 3.

- Impact : Reduced antibacterial efficacy due to altered binding interactions with bacterial targets .

- Similarity Score : 0.93 (compared to the target compound) .

4-Methoxyquinoline-2-carboxylic Acid (CAS: 15733-83-2)

Functional Group Modifications

2-(4-Carboxy-phenyl)-6-methoxy-quinoline-4-carboxylic Acid (CAS: 854864-22-5)

- Structural Difference : Additional carboxylic acid on the 2-phenyl ring.

- Impact : Improved water solubility but reduced cell membrane permeability, leading to higher MIC values (e.g., 256 µg/mL against S. aureus) .

- Molecular Formula: C₁₈H₁₃NO₅ (vs. C₁₇H₁₃NO₅ for the target compound) .

4-Hydroxy-2-methylquinoline-6-carboxylic Acid

Data Tables

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

Table 2: Structural and Physicochemical Comparison

Research Findings and Structure-Activity Relationships (SAR)

Position of Methoxy Group :

- The 7-methoxy group in the target compound enhances activity against Gram-positive bacteria compared to 4-methoxy analogs .

Carboxylic Acid Position: Carboxylic acid at position 4 (quinoline core) improves target binding compared to position 2 or 3 .

Hydroxyl Group on Phenyl Ring :

- The 4-hydroxyl group on the 2-phenyl ring is critical for hydrogen bonding with bacterial enzymes, as seen in reduced activity for methyl-substituted analogs .

Biological Activity

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activities as an inhibitor of histone deacetylases (HDACs). This compound is characterized by its unique structure, which includes a quinoline core with specific substitutions that enhance its pharmacological properties. The molecular formula of this compound is C17H13NO4, with a molecular weight of 295.29 g/mol .

The primary biological activity of this compound lies in its ability to inhibit HDAC enzymes. HDACs are crucial in regulating gene expression and are implicated in cancer progression. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and potentially enhance the effectiveness of other therapeutic agents .

Interaction with HDACs

Research indicates that this compound exhibits selectivity towards class I HDACs, particularly HDAC3. The structural features of this compound facilitate strong interactions with the active sites of these enzymes, which may enhance its potency against various cancer cell lines .

Biological Activity Overview

The biological activities of this compound extend beyond HDAC inhibition. It has been evaluated for its cytotoxic effects against different cancer cell lines, demonstrating selective toxicity towards resistant cancer cells compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms underlying the biological activity of this compound:

-

Cytotoxicity Studies :

- In vitro studies have shown that derivatives of this compound possess selective toxicity towards resistant cancer cells while sparing normal fibroblasts. This selectivity is crucial for reducing side effects associated with conventional chemotherapy .

- A comparative analysis revealed that certain derivatives exhibited higher cytotoxicity against multidrug-resistant gastric carcinoma cells than their sensitive counterparts .

- Mechanistic Studies :

- Antiviral Activity :

Comparative Analysis of Similar Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyquinoline-4-carboxylic acid | Quinoline core with hydroxyl and carboxyl groups | Known for its role in metal chelation |

| 3-Hydroxy-2-phenylcinchoninic acid | Hydroxy group at position 3 | Exhibits antirheumatic effects |

| Brequinar sodium | Fluorinated quinoline derivative | Notable for immunosuppressive activity |

Q & A

Q. What are the recommended synthesis routes for 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves acylating methylanthranilate derivatives with appropriate acyl chlorides (e.g., methyl malonyl chloride) in the presence of triethylamine, followed by base-catalyzed heterocyclization to form the quinoline core . For hydroxyl and methoxy group incorporation, directed ortho-metalation or Ullmann coupling can be used to introduce substituents at specific positions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves the spatial arrangement of the 4-hydroxyphenyl and methoxy groups, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy at C7, hydroxyphenyl at C2) via coupling patterns and chemical shifts .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ) and detects isotopic patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of vapors/mists .

- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

- Methodological Answer :

- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 4-hydroxyphenyl with chlorophenyl) and compare bioactivity profiles using standardized assays (e.g., MIC for antimicrobial activity) .

- Assay standardization : Control variables like cell line viability, solvent effects (DMSO vs. aqueous buffers), and incubation times to reduce inter-study variability .

Q. What strategies optimize synthetic yield under varying reaction conditions?

- Methodological Answer :

- Continuous flow reactors : Enhance reaction efficiency by maintaining precise temperature/pressure control and reducing side reactions .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives (e.g., molecular sieves) remove water to prevent hydrolysis .

- Catalyst optimization : Transition metal catalysts (e.g., Pd/Cu) can accelerate coupling reactions for hydroxyphenyl group introduction .

Q. How does the 4-hydroxyphenyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-donating effects : The hydroxyl group activates the phenyl ring toward electrophilic substitution but may deactivate the quinoline core depending on conjugation .

- Experimental validation : Perform kinetic studies comparing reaction rates with analogs lacking the hydroxyl group (e.g., 4-methylphenyl derivatives) under identical conditions .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular docking : Use software like AutoDock to model interactions with target proteins (e.g., bacterial DNA gyrase) and predict binding affinity .

- ADMET prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity based on logP, topological polar surface area, and H-bond donors/acceptors .

Data Contradiction Analysis Example

| Reported Activity | Possible Source of Contradiction | Resolution Strategy |

|---|---|---|

| Antimicrobial efficacy varies across studies | Differences in bacterial strains or assay protocols | Use CLSI-standardized broth microdilution assays with ATCC reference strains |

| Conflicting cytotoxicity data | Viability assay interference by the compound’s fluorescence | Validate with ATP-based luminescence assays (e.g., CellTiter-Glo) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.